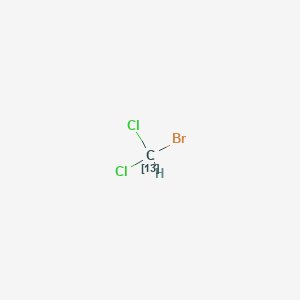
2-Amino-3-bromo-5-chlorobenzoic acid
Übersicht
Beschreibung
2-Amino-3-bromo-5-chlorobenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar structures have been synthesized and analyzed, providing insights into the potential properties and reactivity of 2-amino-3-bromo-5-chlorobenzoic acid. For instance, compounds with amino and chloro substituents on a benzoic acid backbone have been explored for their vibrational spectra, molecular structure, and biological activity .
Synthesis Analysis
The synthesis of related compounds typically involves the introduction of various substituents onto a benzoic acid or thiophene backbone. For example, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, with modifications at different positions affecting the activity of the compounds . Similarly, the synthesis of Sm(III) and Tb(III) complexes with 2-aminobenzoic acid and 2-amino-5-chlorobenzoic acid has been described, highlighting the influence of chlorine substitution on coordination and reactivity .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various spectroscopic methods and theoretical calculations. For instance, vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid have been performed using ab initio Hartree-Fock and density functional methods, providing detailed information on the geometry and normal modes of the molecule . Similarly, DFT calculations have been used to analyze the structure of 2-amino-5-bromobenzoic acid and its derivatives .
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the context of their biological activity and interaction with other molecules. For example, the biological activity of Sm(III) and Tb(III) complexes with 2-amino-5-chlorobenzoic acid has been investigated, showing the impact of chlorine on the coordination and reactivity . Additionally, the formation of supramolecular assemblies and co-crystals involving amino-chloropyridine derivatives and methylbenzoic acids has been studied, revealing the role of intermolecular hydrogen bonds in stabilizing molecular packing .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various experimental techniques. The solubility and thermodynamic properties of 2-amino-4-chlorobenzoic acid in different organic solvents have been determined, providing insights into the solvation and mixing behavior of such compounds . Spectrofluorimetric determination of 2-amino-5-chlorobenzophenone impurities in pharmaceuticals has also been reported, demonstrating the sensitivity of spectroscopic methods in detecting trace amounts of related compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
- A study by Ji, Li, and Bunnelle (2003) demonstrated the use of a palladium-Xantphos complex in catalyzing the amination of polyhalopyridines, highlighting the potential role of halogenated compounds similar to 2-amino-3-bromo-5-chlorobenzoic acid in such processes (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Electrocatalytic Synthesis
- Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid, using halides like 2-amino-5-bromo and 2-amino-5-chloropyridine, which are structurally related to 2-amino-3-bromo-5-chlorobenzoic acid (A. Gennaro, C. Sánchez-Sánchez, A. Isse, & V. Montiel, 2004).
Intermediate in Drug Synthesis
- Jie Yafei (2011) described the use of a compound similar to 2-amino-3-bromo-5-chlorobenzoic acid in the synthesis of the antidiabetic drug Dapagliflozin (Jie Yafei, 2011).
Photodecomposition Studies
- Crosby and Leitis (1969) studied the photodecomposition of chlorobenzoic acids, which is relevant to understanding the behavior of similar compounds like 2-amino-3-bromo-5-chlorobenzoic acid under ultraviolet irradiation (D. Crosby & E. Leitis, 1969).
Metal Complex Synthesis
- Research by Athanasopoulou et al. (2014) utilized N-salicylidene-2-amino-5-chlorobenzoic acid in creating a novel Ni11 metal cluster, indicating the potential of halogenated benzoic acids in metal cluster chemistry (Angeliki A. Athanasopoulou, C. Raptopoulou, A. Escuer, & T. Stamatatos, 2014).
Enantioselective Fluorescence Sensing
- Liu, Pestano, and Wolf (2008) synthesized a compound for enantioselective fluorescence sensing of chiral amino alcohols, starting from 2-chlorobenzoic acid, which shares structural similarities with 2-amino-3-bromo-5-chlorobenzoic acid (Shuanglong Liu, J. P. C. Pestano, & C. Wolf, 2008).
Solubility and Thermodynamic Studies
- Li et al. (2017) conducted solubility determination and thermodynamic modeling for 2-amino-4-chlorobenzoic acid, a compound structurally similar to 2-amino-3-bromo-5-chlorobenzoic acid, in various organic solvents (Xinbao Li, Mingju Wang, Yang Cong, Cunbin Du, & Hongkun Zhao, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-3-bromo-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXLBVZWVKCFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472459 | |
| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-chlorobenzoic acid | |
CAS RN |
41198-02-1 | |
| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-bromo-5-chlorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde](/img/structure/B127527.png)








